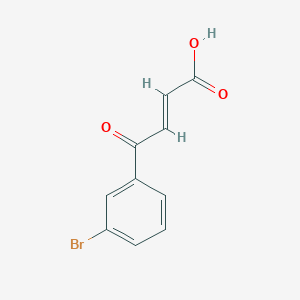
(2E)-4-(3-Bromophenyl)-4-oxobut-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-4-(3-Bromophenyl)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a but-2-enoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoic acid typically involves the bromination of a precursor compound, followed by a series of condensation and oxidation reactions. One common method includes the bromination of phenylacetic acid derivatives, followed by aldol condensation with acetylacetone under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, followed by purification through recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
(2E)-4-(3-Bromophenyl)-4-oxobut-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine atom and the keto group play crucial roles in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological activities.
相似化合物的比较
4-Bromophenylacetic acid: Similar in structure but lacks the keto and enoic acid functionalities.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains a bromophenyl group but differs in the core structure and functional groups.
4-Bromophenyl 4-bromobenzoate: Shares the bromophenyl moiety but has different substituents and properties.
Uniqueness: (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoic acid is unique due to its combination of a bromophenyl group with a keto and enoic acid moiety, which imparts distinct chemical reactivity and potential biological activities not observed in the similar compounds listed above.
属性
分子式 |
C10H7BrO3 |
|---|---|
分子量 |
255.06 g/mol |
IUPAC 名称 |
(E)-4-(3-bromophenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H7BrO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-6H,(H,13,14)/b5-4+ |
InChI 键 |
JDXFDXTZXXJCQT-SNAWJCMRSA-N |
手性 SMILES |
C1=CC(=CC(=C1)Br)C(=O)/C=C/C(=O)O |
规范 SMILES |
C1=CC(=CC(=C1)Br)C(=O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















